4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride

Description

Historical Context and Discovery

The development of 4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride emerged from systematic investigations into para-substituted benzoic acid derivatives during pharmaceutical research programs. Patent literature indicates that synthetic methodologies for preparing this compound were established as early as 2004, with significant patent applications filed for methods of preparation as intermediates in pharmaceutical synthesis. The compound gained particular attention in the context of developing digestive tract activators, where it served as a crucial intermediate in the synthesis of itopride hydrochloride. Research published in 2016 demonstrated renewed interest in this compound class for developing antiamoebic agents, marking an expansion of its therapeutic potential beyond gastrointestinal applications.

The synthetic routes for preparing this compound have evolved considerably since its initial discovery. Early methodologies involved multi-step processes beginning with para-hydroxybenzoic acid as the starting material, followed by etherification reactions with dimethylaminoethyl chloride derivatives. Advanced synthetic approaches have incorporated modern catalytic systems and optimized reaction conditions to improve yields and selectivity. Industrial production methods have been developed to enable large-scale synthesis while maintaining high purity standards, with typical synthetic yields reaching 79% for key transformation steps.

Nomenclature and Classification

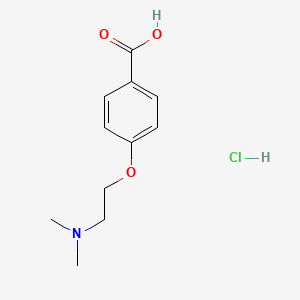

According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as 4-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride. The systematic name reflects the structural features: a benzoic acid core with para-substitution by a 2-(dimethylamino)ethoxy group, forming the hydrochloride salt. The molecular formula is established as C₁₁H₁₆ClNO₃ with a molecular weight of 245.70 daltons. Alternative nomenclature includes the Chemical Abstracts Service index name "Benzoic acid, 4-[2-(dimethylamino)ethoxy]-, hydrochloride".

The compound classification places it within several important chemical categories. Structurally, it belongs to the class of substituted benzoic acids, specifically para-disubstituted derivatives. From a functional group perspective, it contains both carboxylic acid and tertiary amine functionalities, making it amphoteric in nature. The presence of the ether linkage connecting the aromatic ring to the dimethylamino group creates additional classification as an aromatic ether derivative. The hydrochloride salt form enhances water solubility compared to the free base, which is crucial for its applications in pharmaceutical synthesis and biological evaluation studies.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends across multiple domains of chemical investigation. Modern research has identified this compound as a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting microtubule affinity regulating kinase 4. The compound's unique structural features enable diverse chemical transformations, including oxidation reactions to form quinone derivatives, reduction reactions producing amine or alcohol products, and electrophilic substitution reactions on the aromatic ring system. These transformation capabilities make it an essential building block for medicinal chemistry programs focused on developing novel therapeutic agents.

Recent investigations have demonstrated the compound's utility in structure-activity relationship studies for anti-cancer drug development. Research published in 2020 revealed that hydrazone derivatives synthesized from this compound exhibit significant binding affinity to microtubule affinity regulating kinase 4, with nanomolar inhibition constants. The compound serves as a core scaffold for designing selective enzyme inhibitors, with modifications to the hydrazone functionality providing opportunities for fine-tuning biological activity. Furthermore, crystallographic studies have provided detailed structural information about the binding modes of these derivatives, advancing our understanding of protein-ligand interactions in kinase systems.

The synthetic methodology developments surrounding this compound have contributed significantly to advancing organic synthesis techniques. Optimized reaction conditions using cesium carbonate and potassium iodide in tetrahydrofuran have achieved 79% yields in key etherification steps. These methodological advances have implications beyond the specific synthesis of this compound, providing general strategies for preparing similar para-substituted benzoic acid derivatives. The development of efficient purification protocols, including column chromatography with methanol-chloroform solvent systems, has established best practices for isolating structurally related compounds.

Overview of Related para-Substituted Benzoic Acid Derivatives

The family of para-substituted benzoic acid derivatives encompasses a diverse array of compounds sharing the common structural motif of benzoic acid with substitution at the para position. Closely related to this compound is the methyl ester derivative, methyl 4-(dimethylamino)benzoate, which exhibits distinct physical properties including a melting point of 100-102°C and boiling point of 280.3°C at 760 millimeters of mercury. This ester derivative demonstrates the impact of functional group modifications on compound properties, particularly regarding volatility and solubility characteristics.

Another significant related compound is the free base form, 4-(2-(Dimethylamino)ethoxy)benzoic acid with Chemical Abstracts Service number 150798-78-0, which differs from the hydrochloride salt in its physical properties and handling characteristics. The free base exhibits a molecular weight of 209.24 daltons and molecular formula C₁₁H₁₅NO₃. Comparative analysis reveals that the hydrochloride salt formation significantly enhances water solubility and storage stability, making it preferable for pharmaceutical applications. The free base form shows different spectroscopic characteristics and crystallization patterns, providing insights into the effects of salt formation on molecular organization.

Structural analogs within this compound class include 4-(2-piperidinoethoxy)benzoic acid hydrochloride, which features a piperidine ring system instead of the dimethylamino functionality. This structural variation provides valuable comparative data for structure-activity relationship studies, particularly in evaluating the role of nitrogen substitution patterns on biological activity. Patent literature describes synthetic methodologies for preparing this piperidine analog using similar etherification strategies, demonstrating the general applicability of synthetic approaches across this compound family.

| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| This compound | 27237-49-6 | C₁₁H₁₆ClNO₃ | 245.70 | Hydrochloride salt |

| 4-(2-(Dimethylamino)ethoxy)benzoic acid | 150798-78-0 | C₁₁H₁₅NO₃ | 209.24 | Free base form |

| Methyl 4-(dimethylamino)benzoate | 1202-25-1 | C₁₀H₁₃NO₂ | 179.22 | Methyl ester, direct attachment |

| 4-(2-Piperidinoethoxy)benzoic acid hydrochloride | Not specified | Not specified | Not specified | Piperidine vs dimethylamino |

The comparative analysis of these related compounds reveals important trends in physical and chemical properties. Computational chemistry studies indicate that modifications to the amino substituent significantly affect parameters such as topological polar surface area, partition coefficients, and hydrogen bonding capacity. These property variations directly influence the compounds' behavior in biological systems and their suitability for different pharmaceutical applications. The systematic study of these structure-property relationships continues to inform rational drug design approaches and synthetic strategy development.

Research into the electronic structure effects of para-substitution in benzoic acid derivatives has provided fundamental insights into substituent effects on acidity and reactivity. Studies examining the influence of electron-donating groups like dimethylamino functionalities on the carboxylic acid pKa values have demonstrated predictable trends in acid strength. These electronic effects extend beyond simple acid-base chemistry to influence reactivity patterns in electrophilic aromatic substitution reactions and nucleophilic addition processes. Understanding these fundamental electronic relationships enables more rational approaches to designing new compounds within this structural class.

Properties

IUPAC Name |

4-[2-(dimethylamino)ethoxy]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-12(2)7-8-15-10-5-3-9(4-6-10)11(13)14;/h3-6H,7-8H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBNLWJELUWWQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60524813 | |

| Record name | 4-[2-(Dimethylamino)ethoxy]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27237-49-6 | |

| Record name | 4-[2-(Dimethylamino)ethoxy]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Etherification Reaction

The core synthetic step is the etherification of 4-hydroxybenzoic acid with 2-(dimethylamino)ethyl chloride. This reaction proceeds via nucleophilic substitution under basic conditions.

-

- 4-Hydroxybenzoic acid as the phenolic substrate

- 2-(Dimethylamino)ethyl chloride as the alkylating agent

- Base: Potassium carbonate or potassium hydroxide to deprotonate the phenol

- Solvent: Acetone, dimethylformamide, or dimethyl sulfoxide

- Temperature: Reflux conditions for 6 to 8 hours

- Molar ratios: Typically 1.0 equivalent of 4-hydroxybenzoic acid to 1.2–1.8 equivalents of 2-(dimethylamino)ethyl chloride, with 1.1–2.0 equivalents of base

Mechanism: The phenolate ion generated by the base attacks the electrophilic carbon of the 2-(dimethylamino)ethyl chloride, displacing chloride and forming the ether linkage.

Example Procedure:

Dissolve 20 g (168 mmol) of 4-hydroxybenzoic acid in 200 mL acetone, add 34.8 g (251.8 mmol) potassium hydroxide, and reflux for 1 hour. Slowly add 36.3 g (251.8 mmol) of 2-(dimethylamino)ethyl chloride dropwise, then continue refluxing for 8 hours. After completion, the reaction mixture is cooled, solvent removed under reduced pressure, and the product extracted with dichloromethane, dried, and concentrated to yield the etherified product with yields around 90–97%.

Hydrochloride Salt Formation

- The free base obtained from etherification is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or methanol) to form the hydrochloride salt.

- This step improves the compound's stability and water solubility, facilitating handling and further applications.

Alternative Synthetic Approaches and Catalytic Methods

Combined Esterification and Reduction (Patent Method)

A patented method describes a one-pot process combining esterification and reduction steps to prepare related intermediates such as 4-[2-(dimethylamino)ethoxy]benzylamine, which can be further converted to the acid hydrochloride salt.

-

- Use of 4-hydroxybenzonitrile and 2-(dimethylamino)ethyl chloride as starting materials

- Base selection from sodium hydride, potassium hydroxide, or potassium carbonate

- Solvents include N,N-dimethylformamide, dimethyl sulfoxide, acetone, or dichloromethane

- Metal catalysts such as copper(II) sulfate pentahydrate combined with sodium borohydride for reduction

- Reaction times: 0.5 to 2 hours for initial steps, followed by 15 to 25 hours reflux after sodium borohydride addition

- Extraction with chloroform, dichloromethane, or ethyl acetate to isolate products

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Time | Temperature | Yield (%) |

|---|---|---|---|---|

| Phenol deprotonation | Potassium hydroxide (1.2 eq) | 1 hour | Reflux (acetone) | — |

| Etherification | 2-(Dimethylamino)ethyl chloride (1.5 eq) | 6–8 hours | Reflux | 90–97 |

| Reduction (if applicable) | CuSO4·5H2O (0.1 eq), NaBH4 (5 eq) | 15–25 hours | Reflux | 90+ |

| Salt formation | HCl in ethanol or methanol | 1–2 hours | Room temperature | Quantitative |

Analytical Data Supporting Preparation

- NMR Characterization:

^1H NMR (CDCl3) shows characteristic signals:- Broad NH2 signal at 1.63 ppm

- Dimethylamino methyl protons at 2.31 ppm (singlet, 6H)

- Ethoxy methylene protons at 2.67–2.72 ppm (triplet, 2H) and 4.00–4.05 ppm (triplet, 2H)

- Aromatic protons between 6.84–7.21 ppm (doublets, 4H total)

- Yield and Purity: Typically above 90%, confirmed by extraction and chromatographic purification.

Summary of Key Preparation Insights

- The primary synthetic route is nucleophilic aromatic substitution (etherification) of 4-hydroxybenzoic acid with 2-(dimethylamino)ethyl chloride under basic reflux conditions.

- The hydrochloride salt formation is a straightforward acid-base reaction post-etherification.

- Catalytic reduction methods allow synthesis of related intermediates in a one-pot fashion, improving efficiency.

- Reaction parameters such as equivalents of reagents, choice of base, solvent, temperature, and time are critical for optimizing yield and purity.

- Analytical methods such as NMR confirm the structure and successful synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C11H16ClNO3

- Molecular Weight: 274.73 g/mol

- CAS Number: 27237-49-6

The compound is characterized by a benzoic acid moiety substituted with a 2-(dimethylamino)ethoxy group, which enhances its solubility and stability for various applications.

Chemistry

4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reactions:

- Oxidation: Can yield quinones or other oxidized derivatives.

- Reduction: Can produce amines or alcohols.

- Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Biology

This compound is studied for its potential biological activities , including:

- Antimicrobial Properties: It has shown efficacy against various bacterial strains.

- Anticancer Activity: Research indicates that it inhibits Microtubule Affinity Regulating Kinase 4 (MARK4), which is crucial in cancer progression. In vitro studies demonstrate significant binding affinity to MARK4, suggesting potential as an anticancer agent .

Case Study Example:

In one study, derivatives of this compound were tested against Entamoeba histolytica, showing promising antiamoebic activity with enhanced selectivity and potency when modified with hydrazone entities.

Medicine

The compound is explored for its potential use in drug development as a precursor for active pharmaceutical ingredients (APIs). Its ability to inhibit specific enzymes makes it a candidate for therapeutic applications targeting various diseases.

Potential Therapeutic Uses:

Mechanism of Action

The mechanism of action of 4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoic acid moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

4-(2-(Dimethylamino)ethoxy)benzylamine: This compound has a similar structure but with an amine group instead of a carboxylic acid.

4-(2-(Dimethylamino)ethoxy)benzaldehyde: This compound has an aldehyde group instead of a carboxylic acid.

2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid: This compound has a hydroxyl group on the benzoyl moiety.

Uniqueness

4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Biological Activity

4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C12H17ClN2O3

- Molecular Weight: 274.73 g/mol

- CAS Number: 27237-49-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets.

- Inhibition of Enzymes: The compound has been shown to inhibit specific kinases, such as microtubule affinity regulating kinase 4 (MARK4), which plays a crucial role in cancer progression. In vitro studies indicate that derivatives of this compound exhibit significant binding affinity to MARK4, suggesting potential as anticancer agents .

- Antiamoebic Activity: Research indicates that this compound exhibits promising antiamoebic activity against Entamoeba histolytica, with certain derivatives demonstrating enhanced selectivity and potency . The incorporation of hydrazone entities into the molecule has been found to improve its efficacy.

Biological Activity and Applications

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

- Cell Lines Tested: Studies have evaluated the compound's effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

- IC50 Values: The IC50 values for certain derivatives were reported as follows:

These results indicate a selective inhibition of cancer cell growth, with potential mechanisms involving apoptosis induction and inhibition of colony formation.

Antimicrobial Properties

The compound has also demonstrated antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Hydrazone Derivatives Study: A study synthesized various hydrazone derivatives of this compound, assessing their efficacy against E. histolytica. The results indicated that certain derivatives showed improved cytotoxicity profiles compared to the parent compound, highlighting the importance of structural modifications in enhancing biological activity .

- Kinase Inhibition Study: Another research focused on the inhibition of MARK4 by synthesized derivatives, revealing that compounds exhibited binding affinities in the nanomolar range. This positions them as potential leads for developing targeted cancer therapies .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target | IC50 (μM) | Activity Type |

|---|---|---|---|

| H4 | MCF-7 | 27.39 | Anticancer |

| H19 | MCF-7 | 34.37 | Anticancer |

| H4 | A549 | 45.24 | Anticancer |

| H19 | A549 | 61.50 | Anticancer |

| Various Derivatives | E. histolytica | Varies | Antiamoebic |

Q & A

Q. What methodologies validate the hydrochloride salt’s hygroscopicity and its impact on formulation?

- Methodology : Use dynamic vapor sorption (DVS) to measure moisture uptake at varying RH levels. Formulate as lyophilized powders or nanoemulsions if hygroscopicity exceeds thresholds (e.g., >5% weight gain at 75% RH ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.